Pentyl nitrite

Description

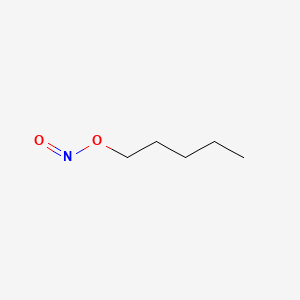

N-pentyl nitrite is a nitrite ester having n-pentyl as the alkyl group. It has a role as a vasodilator agent.

Amyl Nitrite is an antihypertensive medicine. Amyl nitrite is employed medically to treat heart diseases such as angina and to treat cyanide poisoning. Its use as a prescription medicine comes from its ability to lower blood pressure. As an inhalant, it also has psychoactive effect which has led to illegal drug use.

A vasodilator that is administered by inhalation. It is also used recreationally due to its supposed ability to induce euphoria and act as an aphrodisiac.

Structure

3D Structure

Properties

IUPAC Name |

pentyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDTZUBPSYWZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ONO, C5H11NO2 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024522 | |

| Record name | Pentyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

219 °F at 760 mmHg (NTP, 1992), 104.5 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992) | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amyl Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish liquid, Clear, yellowish liquid | |

CAS No. |

463-04-7, 8017-89-8 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl Nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2HUX79FYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amyl Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

pentyl nitrite chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Pentyl Nitrite

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, systematically known as n-pentyl nitrite, is an organic compound classified as an alkyl nitrite ester.[1] It is the ester of pentyl alcohol and nitrous acid.

-

IUPAC Name: this compound[2]

Physicochemical Properties

This compound is a yellowish, volatile liquid known for its characteristic strong, fruity odor.[2][5] It is a highly flammable substance that decomposes upon exposure to air, light, or water.[6] Quantitative physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| Appearance | Clear, yellowish liquid | [2][5] |

| Odor | Peculiar ethereal, fruity odor | [2] |

| Boiling Point | 104 - 106 °C | [2][3][5][6] |

| Melting Point | Approx. -90 °C | [5] |

| Density | 0.866 - 0.882 g/cm³ at 20 °C | [2][3][5] |

| Vapor Pressure | 3.97 mmHg at 25 °C; 65 hPa at 20 °C | [2][3] |

| Water Solubility | Slightly soluble / Insoluble (3.97 g/L) | [2][6][7] |

| Solubility (Other) | Miscible with organic solvents (alcohols, ethers) | [5] |

| Flash Point | -40 °C to 14 °C | [5][6][8] |

| Autoignition Temp. | 205 °C (401 °F) | [3][9] |

| Refractive Index | 1.3851 - 1.3910 at 20 °C | [2][6] |

Experimental Protocols

Synthesis of n-Pentyl Nitrite

This compound is synthesized via the esterification of an alcohol (1-pentanol) with nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric acid.[1][10] The reaction is performed at a low temperature to prevent the decomposition of the unstable nitrous acid and to control the exothermic reaction.

Methodology:

-

Reagent Preparation: A solution of sodium nitrite (NaNO₂) in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled to 0 °C in an ice-salt bath.[1][11] A separate mixture of 1-pentanol, concentrated sulfuric acid, and water is prepared and also cooled to 0 °C.[1]

-

Reaction: The cooled acidic alcohol mixture is added dropwise to the stirred sodium nitrite solution. The rate of addition is carefully controlled to maintain the reaction temperature at or near 0 °C (±1 °C).[1] This addition typically takes 45-60 minutes.

-

Incubation: After the addition is complete, the mixture is allowed to stand for approximately 1.5 hours, during which time sodium sulfate precipitates.[1]

-

Separation & Washing: The mixture is filtered to remove the precipitated sodium sulfate. The upper organic layer, containing the crude this compound, is separated using a separatory funnel.[1] This crude product is then washed with a solution of sodium bicarbonate and sodium chloride to neutralize any remaining acid.[1]

-

Drying & Isolation: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to yield the final product.[1][10]

Figure 2: Experimental workflow for the synthesis of this compound.

Analytical Methodology: Headspace Gas Chromatography (GC)

The analysis of volatile alkyl nitrites like this compound is commonly performed using headspace gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][12] This technique is ideal for separating volatile components from a complex matrix, such as biological fluids or commercial products.

Methodology:

-

Sample Preparation: A sample (e.g., whole blood, urine, or the liquid product itself) is placed in a sealed headspace vial. An internal standard, such as t-butyl alcohol, may be added for quantification.[13]

-

Incubation: The vial is heated to a specific temperature (e.g., 55 °C) for a set time (e.g., 15 minutes) to allow volatile compounds, including this compound and its corresponding alcohol, to partition into the gas phase (headspace).[13]

-

Injection: A heated, gas-tight syringe automatically draws a known volume of the headspace vapor.[13] This vapor is then injected into the GC inlet. A splitless injection mode may be used to maximize the transfer of analytes to the column, especially for trace analysis.[13]

-

Chromatographic Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., an Rtx-BAC2 column).[13] Cryogenic oven trapping at the start of the run can be employed to focus the analytes at the head of the column, resulting in sharper peaks.[13]

-

Detection: As the separated components elute from the column, they are detected by FID, which provides quantitative data, or by MS, which provides both quantitative data and mass spectra for definitive identification.[8][12]

Mechanism of Action: Vasodilation via Nitric Oxide Signaling

This compound functions primarily as a vasodilator. Its physiological effects are mediated through the release of nitric oxide (NO), a potent signaling molecule.[1][14]

The released NO diffuses from the bloodstream into adjacent vascular smooth muscle cells.[4] Inside these cells, NO activates the enzyme soluble guanylate cyclase (sGC).[3][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][14] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[2] PKG then phosphorylates several downstream targets, leading to a decrease in the intracellular calcium (Ca²⁺) concentration and a reduction in the calcium sensitivity of the contractile machinery.[7][14] This cascade of events results in the relaxation of the smooth muscle, causing vasodilation (widening of blood vessels) and a subsequent drop in blood pressure.[14][15]

Figure 3: Nitric oxide signaling pathway for smooth muscle relaxation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. cusabio.com [cusabio.com]

- 3. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. poppersguide.com [poppersguide.com]

- 12. researchgate.net [researchgate.net]

- 13. Sensitive analysis of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood and urine by headspace capillary GC with cryogenic oven trapping. | Semantic Scholar [semanticscholar.org]

- 14. Video: Nitric Oxide Signaling Pathway [jove.com]

- 15. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of pentyl nitrite as a vasodilator

An In-depth Technical Guide on the Core Mechanism of Action of Pentyl Nitrite as a Vasodilator

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the alkyl nitrite class of compounds, is a potent vasodilator that has been used both medically and recreationally.[1][2] Its primary mechanism of action involves the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3] This guide provides a detailed examination of the biochemical and physiological processes underlying this compound-induced vasodilation. It covers the biotransformation of this compound to nitric oxide, the subsequent activation of the canonical soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway, and the downstream effects that lead to vascular smooth muscle relaxation.[4][5] This document summarizes key quantitative data from hemodynamic studies and provides detailed protocols for the experimental techniques used to elucidate this mechanism.

Core Mechanism of Action

The vasodilatory effect of this compound is initiated by its conversion to nitric oxide (NO), which then activates a well-defined signaling cascade within vascular smooth muscle cells.[1][6]

Biotransformation to Nitric Oxide (NO)

Unlike organic nitrates such as nitroglycerin, which require specific enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) for bioactivation, organic nitrites like this compound are converted to NO through distinct enzymatic pathways.[6][7] Studies have identified that the primary NO-generating activity for organic nitrites is associated with the cytosol of vascular smooth muscle cells, with a minor activity also found in the microsomal fraction.[6] These enzymatic processes are responsible for the metabolic activation of the nitrite group to release NO.[6] In addition to enzymatic conversion, non-enzymatic pathways can also contribute to NO production, particularly under certain physiological conditions like hypoxia or in the presence of reducing agents.[8][9][10]

Activation of the sGC-cGMP Signaling Pathway

Once formed, nitric oxide, a highly diffusible gas, rapidly crosses cell membranes to act on its primary receptor in vascular smooth muscle cells: soluble guanylate cyclase (sGC).[11][12]

-

sGC Activation: NO binds to the ferrous heme iron cofactor of sGC, inducing a conformational change that increases the enzyme's catalytic activity by several hundred-fold.[13][14]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[14][15] This results in a significant elevation of intracellular cGMP levels.[4][16]

-

Downstream Effects of cGMP: The rise in cGMP concentration activates cGMP-dependent protein kinase (PKG).[5][17] PKG, in turn, phosphorylates several target proteins that lead to a decrease in intracellular calcium (Ca²⁺) concentration through mechanisms including:

The resulting reduction in cytosolic Ca²⁺ levels leads to the dephosphorylation of myosin light chains, causing the relaxation of vascular smooth muscle, expansion of the blood vessels (vasodilation), and a consequent drop in blood pressure.[1][5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the core signaling cascade and a typical experimental workflow for studying nitrite-induced vasodilation.

References

- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 2. Poppers - Wikipedia [en.wikipedia.org]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 8. Non-enzymatic production of nitric oxide (NO) from NO synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel nonenzymatic pathway for the generation of nitric oxide by the reaction of hydrogen peroxide and D- or L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide signaling | Abcam [abcam.com]

- 12. cusabio.com [cusabio.com]

- 13. Desensitization of soluble guanylyl cyclase, the NO receptor, by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sildenafil - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Decomposition Products and Pathways of Pentyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of pentyl nitrite, a compound of interest in both pharmaceutical and toxicological research. Due to its inherent instability, this compound is susceptible to degradation through thermal, photochemical, and metabolic pathways. Understanding these decomposition routes and the resulting products is critical for assessing its stability, biological activity, and potential toxicity. This document details these pathways, presents quantitative data from relevant studies, outlines experimental protocols for analysis, and provides visual diagrams to illustrate key processes.

Core Concepts of this compound Instability

This compound (C₅H₁₁NO₂), like other alkyl nitrites, is characterized by a relatively weak oxygen-nitrogen (O-NO) bond. The bond dissociation energy for this linkage is in the range of 40-50 kcal/mol, making it the most likely point of cleavage under energetic input such as heat or light. This initial bond scission is the primary event that triggers a cascade of subsequent reactions, leading to a variety of decomposition products. The compound is also susceptible to hydrolysis, particularly in biological systems.

Thermal Decomposition

Thermal decomposition of this compound is initiated by the homolytic cleavage of the O-NO bond, yielding a pentoxy radical and a nitric oxide (NO) radical. This process can occur at elevated temperatures and is a key consideration for the storage and handling of the compound.

Thermal Decomposition Pathway

The primary pathway involves the formation of the pentoxy radical, which can then undergo several secondary reactions, including hydrogen abstraction to form pentanol or β-scission to yield smaller aldehydes and alkyl radicals. The nitric oxide produced can also react with other species in the mixture. In the molten state, an ionic decomposition mechanism that does not involve radicals has also been proposed.

Caption: Thermal decomposition pathway of this compound.

Quantitative Data: Thermal Decomposition Kinetics

Specific kinetic data for this compound is limited in the literature. However, studies on analogous alkyl nitrites provide valuable insight into the reaction rates. The following table summarizes high-pressure limit rate coefficients (k∞) for the thermal dissociation of various alkyl nitrites, which follow the general reaction: RONO → RO• + •NO. The rate coefficients are expressed in the Arrhenius format, k = A * T^n * exp(-Ea/RT).

| Compound | A (s⁻¹) | n | Ea (K) | Temperature Range (K) | Reference |

| Isopropyl Nitrite | 5.69 x 10²¹ | -1.60 | 21458 | 700 - 1000 | [1] |

| n-Butyl Nitrite | 9.91 x 10²¹ | -1.59 | 21588 | 700 - 1000 | [1] |

| Isobutyl Nitrite | 3.92 x 10²¹ | -1.58 | 21162 | 700 - 1000 | [1] |

Note: The data presented is for alkyl nitrites structurally similar to this compound and serves as an estimation of its thermal decomposition behavior.

A study on isoamyl nitrite (an isomer of this compound) reported an effective heat of activation of 20 kcal/mol for its degradation in sealed ampules.[2] Gaseous by-products from this degradation included nitrogen, nitrous oxide, and carbon dioxide, while liquid products comprised isoamyl alcohol, aldehydes, carboxylic acids, and isoamyl nitrate.[2]

Photochemical Decomposition

Exposure to light, particularly in the ultraviolet (UV) range, provides the energy required to cleave the O-NO bond in this compound, initiating its decomposition. This is a common degradation pathway for alkyl nitrites and is often the primary cause of impurity formation in commercial samples.

Photochemical Decomposition Pathway

The primary photoprocess is the dissociation of the this compound molecule into a pentoxy radical and nitric oxide.[3] These highly reactive radical species then engage in secondary reactions similar to those observed in thermal decomposition, leading to the formation of alcohols, aldehydes, and other degradation products.

Caption: Photochemical decomposition pathway of this compound.

Quantitative Data: Photolysis

The atmospheric lifetime of n-pentyl nitrite is influenced by its reaction with photochemically-produced hydroxyl radicals. The rate constant for this vapor-phase reaction is estimated to be 4.25 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 4 days.[4] this compound also absorbs UV light directly, making it susceptible to direct photolysis by sunlight.[4]

Metabolic Decomposition and Pathways

In biological systems, this compound is rapidly metabolized. Its primary pharmacological effect as a vasodilator stems from the release of nitric oxide or a related bioactive species.

Metabolic Pathway

The principal metabolic pathway for alkyl nitrites in aqueous or biological matrices is rapid hydrolysis to the corresponding alcohol and inorganic nitrite.[5][6] The released nitrite ion is responsible for the main toxicological effect: the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen.[3]

Caption: Metabolic decomposition of this compound in vivo.

Quantitative Data: Conversion to Alcohol

In vitro experiments have demonstrated the rapid and nearly complete conversion of alkyl nitrites to their corresponding alcohols in biological matrices. The following table shows the quantitative conversion of isoamyl nitrite (an isomer of this compound) to isoamyl alcohol in various media.

| Matrix | Initial Isoamyl Nitrite (nmol/mL) | Isoamyl Alcohol Formed (nmol/mL) | Percent Conversion | Reference |

| Distilled Water | 10 | 8.77 ± 0.21 | ~88% | [5] |

| Whole Blood | 10 | 8.97 ± 0.99 | ~90% | [5] |

| Urine | 10 | 8.77 ± 0.38 | ~88% | [5] |

Data is for isoamyl nitrite, an isomer of this compound.

Key Signaling Pathway: NO-Mediated Vasodilation

The primary therapeutic and psychoactive effect of this compound is vasodilation, caused by the relaxation of smooth muscle tissue. This process is initiated by the release of nitric oxide (NO), which activates a well-defined signaling cascade.

Caption: NO-sGC-cGMP signaling pathway leading to vasodilation.

Experimental Protocols: Analysis of Decomposition Products

The analysis of volatile decomposition products from this compound is most effectively performed using headspace gas chromatography-mass spectrometry (HS-GC-MS). This technique allows for the separation and identification of volatile organic compounds from a solid or liquid matrix.

Representative HS-GC-MS Protocol

The following is a representative protocol for the analysis of alkyl nitrite decomposition products, adapted from methodologies reported in the literature.[3][5]

1. Sample Preparation:

-

Place the sample (e.g., 1 mL of a solution containing degraded this compound or a biological fluid) into a 7-10 mL glass headspace vial.

-

Add an appropriate internal standard (e.g., t-butyl alcohol) for quantitative analysis.

-

Seal the vial immediately with a crimp cap containing a PTFE/silicone septum.

2. Headspace Generation:

-

Place the sealed vial into the autosampler tray of the headspace unit.

-

Incubate the vial at a controlled temperature (e.g., 55-60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

3. GC-MS Analysis:

-

Injection: Automatically inject a specific volume (e.g., 1-5 mL) of the headspace vapor into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Gas Chromatograph (GC) Conditions:

- Column: Use a mid-polarity capillary column suitable for separating alcohols and aldehydes (e.g., Rtx-BAC2 or equivalent).

- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program:

-

Initial temperature: 35-40°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10°C/min to 200-240°C.

-

Final hold: Maintain the final temperature for 2-5 minutes.

-

Mass Spectrometer (MS) Conditions:

- Interface Temperature: 220-250°C.

- Ion Source Temperature: 200-230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: Scan a mass-to-charge (m/z) range appropriate for the expected products (e.g., m/z 25-200).

4. Data Analysis:

-

Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

-

Quantify compounds by integrating the peak areas relative to the internal standard.

Experimental Workflow Diagram

Caption: General experimental workflow for HS-GC-MS analysis.

Conclusion

The decomposition of this compound is a multifaceted process governed by its inherent chemical instability. The primary event across thermal, photochemical, and metabolic pathways is the cleavage of the O-NO bond, leading to the formation of nitric oxide and a pentoxy radical. These initial products drive the formation of a complex mixture of secondary products, including pentanol, pentanal, and various nitrogen oxides. In biological systems, rapid hydrolysis to pentanol and nitrite ions is the dominant pathway, with the latter being responsible for both vasodilation and methemoglobinemia. A thorough understanding of these decomposition routes, supported by robust analytical methodologies like HS-GC-MS, is essential for the development, stabilization, and safe use of this compound and related compounds in therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]

- 4. This compound | C5H11NO2 | CID 10026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Sensitive analysis of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood and urine by headspace capillary GC with cryogenic oven trapping. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Reaction Kinetics of Pentyl Nitrite in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl nitrite and its isomers (e.g., isothis compound, amyl nitrite) are versatile reagents in organic synthesis, primarily utilized as efficient sources of the nitrosonium ion (NO⁺) or alkoxy radicals under mild conditions. Their utility spans a range of critical transformations, including diazotization of amines, nitrosation of various nucleophiles, and radical-mediated C-H functionalization. Understanding the kinetic parameters and mechanistic pathways of these reactions is paramount for process optimization, yield maximization, and safety. This guide provides a detailed examination of the core reaction kinetics of this compound, summarizing quantitative data, outlining experimental protocols for kinetic analysis, and visualizing key reaction pathways.

Introduction: The Role of this compound in Synthesis

This compound (C₅H₁₁NO₂) is an alkyl ester of nitrous acid, valued for its ability to act as a potent electrophilic nitrosating agent and a precursor to pentoxy radicals.[1] Its favorable solubility in organic solvents makes it a preferred alternative to aqueous sodium nitrite systems for many transformations, particularly in non-polar media. The central feature governing its reactivity is the relatively weak O–N bond, which has a bond dissociation energy (BDE) of approximately 40 kcal/mol.[2] This low BDE allows for facile homolytic cleavage under thermal or photochemical conditions to generate radicals, or heterolytic cleavage in the presence of acid to initiate electrophilic reactions.

Core Reaction Classes and Kinetic Profiles

The synthetic applications of this compound can be broadly categorized into three main classes, each with distinct kinetic and mechanistic characteristics.

Radical Reactions via Homolytic Cleavage

Under thermal or photochemical stimulation, the O-N bond in this compound undergoes homolytic cleavage to produce a pentoxy radical (C₅H₁₁O•) and a nitric oxide radical (•NO). This process is the foundation for several C-H functionalization reactions.[3]

Mechanism and Kinetics: The initial decomposition is the rate-determining step in these radical reactions. The process is initiated by energy input (heat or light) overcoming the O-N bond dissociation energy.[2]

C₅H₁₁-O-N=O → C₅H₁₁-O• + •NO

One of the most significant applications of this reactivity is the Barton Reaction , a photochemical process that enables regio- and stereo-selective functionalization of an otherwise unactivated δ-C-H bond.[3][4] The reaction proceeds via an intramolecular 1,5-hydrogen atom transfer from the δ-carbon to the initially formed pentoxy radical through a six-membered cyclic transition state. The resulting carbon-centered radical then recombines with the nitric oxide radical.[5] The final δ-nitroso alcohol product often tautomerizes to the more stable oxime.[6]

Figure 1: General mechanism of the Barton Reaction.

Quantitative Data: Quantitative kinetic data for this compound decomposition primarily comes from combustion and pyrolysis studies, which provide insight into the fundamental bond-breaking processes.

| Parameter | Value | Conditions / Notes | Reference |

| O-N Bond Dissociation Energy | ~40 kcal/mol | Analogous to other alkyl nitrites. This is the primary barrier to homolysis. | [2] |

| Isomerization Barrier (to 1-nitropentane) | High | Estimated frequency of 1x10¹² s⁻¹ with a significant reaction barrier. | [2] |

| Photolysis Product Distribution | Phase-Dependent | Photolysis of n-pentyl nitrite yields different product ratios in the gas vs. condensed phase, indicating changes in radical kinetics and branching ratios. | [7] |

Electrophilic Nitrosation Reactions

In the presence of an acid, this compound serves as a potent nitrosating agent for a wide range of nucleophiles, including phenols, thiols, and amines.

Mechanism and Kinetics: Kinetic studies suggest that the reaction often does not proceed by direct attack of the alkyl nitrite. Instead, the reaction is believed to involve a rapid, reversible hydrolysis or alcoholysis of the this compound to generate nitrous acid (HONO) or a related species in situ.[8] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), or it dimerizes to form dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent.[9][10]

The general rate law for the nitrosation of phenols using isothis compound is first-order in both the nitrite and the phenol.[8] The reaction rate is significantly influenced by pH, with acid catalysis observed at higher acidities.[8]

// Node Definitions PN [label="this compound\n(C₅H₁₁ONO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O / H⁺", shape=oval, fillcolor="#FFFFFF"]; HONO [label="Nitrous Acid\n(HONO)", fillcolor="#FBBC05", fontcolor="#202124"]; N2O3 [label="Dinitrogen Trioxide\n(N₂O₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_plus [label="Nitrosonium Ion\n(NO⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Nucleophilic Substrate\n(Ar-OH, R₂NH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Nitrosated Product\n(Ar-NO, R₂N-NO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PN -> HONO [label="Hydrolysis\n(Pre-equilibrium)"]; HONO -> H2O [dir=both, label="2 HONO ⇌ N₂O₃ + H₂O"]; HONO -> NO_plus [label="+ H⁺, -H₂O"]; N2O3 -> Substrate [label="Nitrosation"]; NO_plus -> Substrate [label="Nitrosation"]; Substrate -> Product [style=invis]; // for layout

// Rank settings for layout {rank=same; PN; H2O;} {rank=same; HONO;} {rank=same; N2O3; NO_plus;} {rank=same; Substrate;} {rank=same; Product;} }

Figure 2: Key pathways for nitrosation using this compound.

Quantitative Data: While specific rate constants for this compound are sparse, comparative studies provide valuable kinetic context.

| Parameter | Finding | Conditions / Notes | Reference |

| Reaction Order | First order in isothis compound; First order in phenol. | pH range 2-9. | [8] |

| Effect of Alcohol | Rate is reduced by the addition of isopentyl alcohol. | Supports the pre-equilibrium hydrolysis mechanism. | [8] |

| Relative Reactivity | HNO₂ > t-butyl nitrite > i-propyl nitrite > isothis compound | For nitrosation of alcohols/thiols in acidic acetonitrile. | [11] |

| Catalysis | Reaction with anilines in alcohol is very slow without halide or thiourea catalysts. | Catalysts form highly reactive nitrosyl halides (e.g., NOCl) or adducts. | [12] |

Diazotization of Primary Amines

This compound is widely used for the diazotization of primary aromatic and heteroaromatic amines, particularly in organic solvents where traditional sodium nitrite/aqueous acid methods are unsuitable. This reaction transforms the amino group into a diazonium salt (Ar-N₂⁺), a versatile intermediate for Sandmeyer-type reactions, cross-coupling, and other transformations.[1]

Mechanism and Kinetics: The mechanism is analogous to N-nitrosation. The amine first acts as a nucleophile, attacking the active nitrosating species (e.g., NO⁺) generated from this compound. This forms a primary N-nitrosoamine intermediate.[9] This intermediate is unstable and rapidly undergoes a series of proton transfers and dehydration to yield the final diazonium ion.[13] The rate-limiting step is typically the initial N-nitrosation of the unprotonated amine.[11]

// Node Definitions Amine [label="Primary Amine\n(Ar-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NitrosatingAgent [label="Nitrosating Agent\n(from C₅H₁₁ONO + H⁺)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrosoamine [label="N-Nitrosoamine\n(Ar-NH-NO)"]; Diazohydroxide [label="Diazohydroxide\n(Ar-N=N-OH)"]; DiazoCation [label="Ar-N=N-OH₂⁺"]; Diazonium [label="Diazonium Ion\n(Ar-N₂⁺)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Nitrosoamine [label="+ NO⁺"]; Nitrosoamine -> Diazohydroxide [label="Proton\nTransfer"]; Diazohydroxide -> DiazoCation [label="+ H⁺"]; DiazoCation -> Diazonium [label="- H₂O"];

// Invisible edges for layout NitrosatingAgent -> Nitrosoamine [style=invis]; }

Figure 3: Simplified mechanism for the diazotization of a primary amine.

Experimental Protocols

Synthesis of n-Pentyl Nitrite

A standard laboratory procedure for the synthesis of n-pentyl nitrite involves the esterification of n-pentanol with nitrous acid, generated in situ from sodium nitrite and a strong acid.

Materials:

-

Sodium nitrite (NaNO₂)

-

n-Pentanol (1-pentanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

Prepare a solution of sodium nitrite in water (e.g., 24 g NaNO₂ in 94 mL water) in a flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the flask in an ice-salt bath to 0 °C or slightly below.

-

Separately, prepare a cooled (0 °C) mixture of n-pentanol (e.g., 27.5 mL), concentrated sulfuric acid (e.g., 8 mL), and water (e.g., 6 mL).

-

Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution via the addition funnel over 45-60 minutes. Crucially, maintain the reaction temperature at or below 1 °C to minimize the formation of nitrogen dioxide gas.

-

After the addition is complete, allow the mixture to stand for 1.5 hours.

-

Separate the upper, yellow layer of crude this compound.

-

Wash the organic layer with a cold, dilute solution of sodium bicarbonate and sodium chloride to remove residual acid and unreacted nitrite.

-

Dry the this compound layer over anhydrous magnesium sulfate. The product should be stored in a dark, cold place as it is sensitive to light, air, and heat.[14]

General Protocol for Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the reaction rate and order for a nitrosation reaction.

Workflow:

// Workflow sequence A -> B -> C -> D -> E -> F -> G -> H -> I; }

Figure 4: Experimental workflow for a kinetic study.

Methodology:

-

Wavelength Determination: Identify the wavelength of maximum absorbance (λ_max) for the nitrosated product where the starting materials have minimal absorbance.

-

Stock Solutions: Prepare standardized stock solutions of this compound, the substrate (e.g., phenol), and the acid catalyst in the desired solvent (e.g., acetonitrile, water).

-

Reaction Setup: Place a quartz cuvette containing the substrate and acid solution in the temperature-controlled cell holder of a UV-Vis spectrophotometer. Allow it to equilibrate.

-

Initiation and Measurement: Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette, mixing rapidly, and immediately beginning data acquisition. Record the absorbance at λ_max at regular time intervals.

-

Data Analysis:

-

Convert absorbance values to product concentration using a previously determined molar extinction coefficient (ε) via the Beer-Lambert law (A = εcl).

-

To determine the order with respect to each reactant, perform a series of experiments, systematically varying the initial concentration of one reactant while keeping others in large excess (pseudo-order conditions).

-

Plot the appropriate concentration-time function (e.g., ln[A] vs. time for first order) to determine the pseudo-order rate constant.

-

The overall rate constant (k) can be calculated from the determined reaction orders and rates.

-

Conclusion

The reaction kinetics of this compound are fundamentally governed by the lability of its O-N bond. This allows it to serve as a precursor for both radical and electrophilic pathways depending on the reaction conditions. While thermal and photochemical activation lead to homolysis and radical-mediated chemistry like the Barton reaction, acidic conditions promote heterolysis to generate potent nitrosating species. Kinetic studies reveal that nitrosation and diazotization reactions are often complex, multi-step processes where the formation of the active nitrosating agent (e.g., N₂O₃) from the alkyl nitrite can be the rate-limiting step. For drug development and process chemistry, a thorough understanding of these kinetic principles is essential for controlling reaction outcomes, optimizing yields, and ensuring safe and scalable synthetic protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Barton reaction - Wikipedia [en.wikipedia.org]

- 4. BARTON REACTION.pptx [slideshare.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. Enhanced Organic Nitrate Formation from Peroxy Radicals in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrosation by alkyl nitrites. Part 7. Comparison with thionitrites: reactions with phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. ccsnorway.com [ccsnorway.com]

- 11. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Alkyl nitrites as nitrosating agents. Kinetics and mechanism of the reactions of propyl nitrite in propan-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 14. This compound | C5H11NO2 | CID 10026 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Pentyl Nitrite in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl nitrite in common organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering both qualitative and quantitative data, alongside detailed experimental protocols for solubility determination.

This compound (C₅H₁₁NO₂) is an alkyl nitrite with various applications, including as a reagent in organic synthesis and as a vasodilator in medicine. Its solubility is a critical parameter for its use in chemical reactions, formulation development, and various analytical procedures.

Quantitative Solubility Data

While this compound is widely reported to be miscible with many common organic solvents, precise quantitative solubility data (in g/100 mL or mol/L) is not extensively documented for these miscible systems, as miscibility implies solubility in all proportions. The available data, both qualitative and quantitative, is summarized below.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | 3.97 g/L (Practically Insoluble) | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [3][4] |

| Alcohols (general) | R-OH | Polar Protic | Miscible | [4] |

| Ethers (general) | R-O-R' | Polar Aprotic | Miscible | [4] |

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given organic solvent. This method is based on the well-established shake-flask technique.[5][6][7][8][9]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph-mass spectrometer (GC-MS) or a suitable alternative analytical instrument (e.g., HPLC)

-

Vials for sample collection and analysis

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solute.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. For volatile compounds like this compound, a period of 24 to 48 hours is recommended to ensure complete saturation.

-

-

Phase Separation:

-

After the equilibration period, allow the container to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter to remove any remaining undissolved micro-droplets of this compound. This step is critical to prevent overestimation of the solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as GC-MS, to determine the concentration of this compound.[10][11][12]

-

4. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the original, undiluted saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 463-04-7 [m.chemicalbook.com]

- 3. This compound | C5H11NO2 | CID 10026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n- Amyl Nitrite ; Nitramyl ( this compound ) | Pure - SYNTHETIKA [synthetikaeu.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of low level nitrite and nitrate in biological, food and environmental samples by gas chromatography-mass spectrometry and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of Pentyl Nitrite: A Technical Guide for Researchers

Introduction: Pentyl nitrite, also known as n-amyl nitrite, is an alkyl nitrite with the chemical formula C₅H₁₁NO₂. It serves as a vasodilator agent and finds application in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and structured data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural elucidation.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy of this compound reveals five distinct signals corresponding to the different proton environments in the pentyl chain. The chemical shifts are influenced by the electronegative nitroso (-ONO) group, which deshields the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment (CH₃(CH₂)₃CH₂ONO) | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -O-CH₂ - | ~4.70 | Triplet (t) | 2H |

| -O-CH₂-CH₂ - | ~1.74 | Quintet | 2H |

| -CH₂-CH₂ -CH₃ | ~1.38 | Multiplet | 2H |

| -CH₂ -CH₃ | ~1.38 | Multiplet | 2H |

| -CH₃ | ~0.92 | Triplet (t) | 3H |

| Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data sourced from publicly available spectral databases. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. Due to the lack of readily available, peer-reviewed experimental data for the ¹³C NMR of n-pentyl nitrite, the following chemical shifts are estimated based on established increments and data from analogous compounds. The carbon atom attached to the electronegative oxygen of the nitrite group (C1) is expected to be the most deshielded.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Assignment (C5-C4-C3-C2-C1-ONO) | Estimated Chemical Shift (δ) in ppm |

| C1 (-O-CH₂-) | 70 - 75 |

| C2 (-O-CH₂-CH₂-) | 28 - 32 |

| C3 (-CH₂-CH₂-CH₃) | 21 - 25 |

| C4 (-CH₂-CH₃) | 21 - 25 |

| C5 (-CH₃) | 13 - 15 |

| Solvent: Chloroform-d (CDCl₃), Reference: TMS at 0.00 ppm. Note: These are estimated values. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N=O and O-N bonds of the nitrite group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, ~2870 | Strong | C-H stretching (alkane) |

| ~1665 | Strong | N=O stretching (anti-symmetric) |

| ~1620 | Strong | N=O stretching (syn-symmetric) |

| ~1465 | Medium | C-H bending (alkane) |

| ~780 | Strong | O-N stretching |

| Sample Phase: Neat liquid or gas phase.[1] |

The presence of two strong bands for the N=O stretch is characteristic of alkyl nitrites and arises from the existence of rotational isomers (syn and anti conformations) around the O-N single bond.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is commonly used for volatile compounds like this compound, resulting in a molecular ion peak and a series of fragment ions that form a characteristic fragmentation pattern.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 117 | Low | [C₅H₁₁NO₂]⁺ (Molecular Ion) |

| 71 | ~17 | [C₅H₁₁]⁺ (Loss of NO₂) |

| 70 | ~35 | [C₅H₁₀]⁺ |

| 57 | ~51 | [C₄H₉]⁺ |

| 55 | ~43 | [C₄H₇]⁺ |

| 43 | ~42 | [C₃H₇]⁺ |

| 42 | ~58 | [C₃H₆]⁺ |

| 41 | 100 | [C₃H₅]⁺ |

| 30 | ~54 | [NO]⁺ |

| 29 | ~96 | [C₂H₅]⁺ |

| Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from NIST and other spectral databases.[2][3] |

The base peak at m/z 41 corresponds to the stable allyl cation fragment. The presence of a peak at m/z 30 is characteristic of the nitroso group. The molecular ion peak at m/z 117 is often weak or absent due to the lability of the O-N bond.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals for ¹H NMR.

-

FT-IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation:

-

Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator.

-

Place one drop of this compound onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleanup:

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

This compound is highly volatile and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile liquids.

-

For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared and injected into the GC. The GC separates the analyte from the solvent before it enters the MS ion source.

-

-

Instrument Setup:

-

The ion source is typically operated under high vacuum (e.g., 10⁻⁶ torr).

-

The electron energy is set to a standard value of 70 eV to generate reproducible fragmentation patterns.

-

The mass analyzer is calibrated using a known reference compound (e.g., perfluorotributylamine, PFTBA).

-

-

Data Acquisition:

-

The instrument is set to scan over a desired mass range (e.g., m/z 10 to 200).

-

As the sample enters the ion source, it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound by comparing it to library spectra or by interpreting the fragmentation pathways.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Physiological Impact of Pentyl Nitrite Inhalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl nitrite, an alkyl nitrite, is a volatile substance primarily known for its vasodilatory properties, which are mediated through the release of nitric oxide (NO). Inhalation of this compound leads to a cascade of physiological effects, most notably on the cardiovascular system, but also impacting neurological and respiratory functions. This technical guide provides an in-depth analysis of these effects, presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

Alkyl nitrites, including this compound and its isomer amyl nitrite, have a long history of both medical and recreational use. Medically, they have been employed as vasodilators for conditions like angina pectoris and as an antidote for cyanide poisoning.[1][2] However, their primary contemporary use is recreational, valued for the rapid onset of euphoria and muscle relaxation.[3] Understanding the physiological consequences of this compound inhalation is crucial for evaluating its therapeutic potential and toxicological risks. This guide synthesizes the current scientific knowledge on the core physiological effects of this compound inhalation.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The primary physiological effects of this compound are mediated by its ability to act as a nitric oxide (NO) donor.[1] Upon inhalation, this compound is rapidly absorbed into the bloodstream and decomposes, releasing NO. NO is a critical signaling molecule that activates soluble guanylyl cyclase (sGC) in smooth muscle cells.[4][5] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6][7] This vasodilation is the cornerstone of this compound's physiological effects.

Physiological Effects: Quantitative Data

The vasodilatory action of this compound inhalation elicits a range of physiological responses, particularly within the cardiovascular system. The following tables summarize quantitative data from various studies. Due to the limited number of studies specifically on this compound, data from studies on amyl nitrite, a closely related and often interchangeably used compound, are also included.

Cardiovascular Effects

The most immediate and pronounced effects of this compound inhalation are on the cardiovascular system, characterized by a drop in blood pressure and a reflexive increase in heart rate.

Table 1: Cardiovascular Effects of Inhaled Amyl Nitrite in Animal Models

| Parameter | Animal Model | Intervention | Baseline (Mean ± SD) | Post-Inhalation (Mean ± SD) | Percentage Change | Reference |

| Mean Pulmonary Artery Pressure (mmHg) | Swine (n=6) | Amyl Nitrite Inhalation | 42 ± 3 | 22 ± 3 | -47.6% | [8] |

| Cardiac Output | Swine (n=6) | Amyl Nitrite Inhalation | Not Reported | Increased | - | [8] |

| Pulmonary Vascular Resistance (dyne·sec·cm⁻⁵) | Swine (n=6) | Amyl Nitrite Inhalation | 4889 ± 1338 | 380 ± 195 | -92.2% | [8] |

Table 2: Cardiovascular Effects of Inhaled Amyl Nitrite in Humans

| Parameter | Study Population | Intervention | Observation | Reference |

| Heart Rate | Healthy Volunteers (n=21) | 0.2 ml Amyl Nitrite Inhalation | Initial increase of 27 ± 4% | [9] |